molecular formula C11H21N3S B12099561 [2-(Diethylamino)ethyl][(4-methyl-1,3-thiazol-5-yl)methyl]amine

[2-(Diethylamino)ethyl][(4-methyl-1,3-thiazol-5-yl)methyl]amine

Cat. No.: B12099561
M. Wt: 227.37 g/mol
InChI Key: ICUKCWUZNLQDGB-UHFFFAOYSA-N
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Description

[2-(Diethylamino)ethyl][(4-methyl-1,3-thiazol-5-yl)methyl]amine is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Diethylamino)ethyl][(4-methyl-1,3-thiazol-5-yl)methyl]amine typically involves the reaction of 2-(diethylamino)ethylamine with a thiazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be optimized by adjusting the molar ratios of the reactants and the reaction time.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-(Diethylamino)ethyl][(4-methyl-1,3-thiazol-5-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

[2-(Diethylamino)ethyl][(4-methyl-1,3-thiazol-5-yl)methyl]amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [2-(Diethylamino)ethyl][(4-methyl-1,3-thiazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds like thiazole, benzothiazole, and aminothiazole share structural similarities with [2-(Diethylamino)ethyl][(4-methyl-1,3-thiazol-5-yl)methyl]amine.

    Amines: Compounds such as diethylamine and ethylamine have similar functional groups.

Uniqueness

What sets this compound apart is its unique combination of a thiazole ring and an aminoethyl group. This structure imparts specific chemical properties and biological activities that are not found in other similar compounds.

Properties

Molecular Formula

C11H21N3S

Molecular Weight

227.37 g/mol

IUPAC Name

N',N'-diethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethane-1,2-diamine

InChI

InChI=1S/C11H21N3S/c1-4-14(5-2)7-6-12-8-11-10(3)13-9-15-11/h9,12H,4-8H2,1-3H3

InChI Key

ICUKCWUZNLQDGB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNCC1=C(N=CS1)C

Origin of Product

United States

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